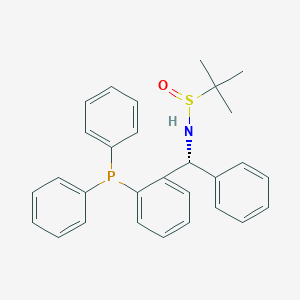
(R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural features, which include a diphenylphosphanyl group and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Diphenylphosphanyl Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphanyl group.
Introduction of the Sulfinamide Moiety: The sulfinamide group is introduced through the reaction of a sulfinyl chloride with an amine. This reaction is typically carried out under basic conditions to facilitate the formation of the sulfinamide bond.
Coupling of the Two Moieties: The final step involves the coupling of the diphenylphosphanyl group with the sulfinamide moiety. This is usually achieved through a nucleophilic substitution reaction, where the nucleophilic sulfinamide attacks the electrophilic phosphanyl group.
Industrial Production Methods
In an industrial setting, the production of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide moiety, converting it to the corresponding amine.
Substitution: The compound is also susceptible to nucleophilic substitution reactions, where the sulfinamide or phosphanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Amines and reduced phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in various catalytic reactions, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful for probing the active sites of metalloenzymes.
Medicine
In medicine, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is being investigated for its potential as a therapeutic agent. Its unique structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral ligand in catalytic processes is particularly valuable for the large-scale synthesis of enantiomerically pure products.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfinamide moiety, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.
®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfoxide: Contains a sulfoxide group instead of a sulfinamide.
®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfone: Features a sulfone group in place of the sulfinamide.
Uniqueness
The uniqueness of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of a diphenylphosphanyl group and a sulfinamide moiety. This combination imparts distinct reactivity and selectivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C29H30NOPS |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33?/m1/s1 |
InChI Key |
RTEPAEFPZJXJEI-TUDONDPESA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















